molecular formula C18H20ClN3O2 B4600903 2-(2-CHLORO-5-METHYLPHENOXY)-1-[4-(2-PYRIDYL)PIPERAZINO]-1-ETHANONE

2-(2-CHLORO-5-METHYLPHENOXY)-1-[4-(2-PYRIDYL)PIPERAZINO]-1-ETHANONE

Cat. No.: B4600903
M. Wt: 345.8 g/mol
InChI Key: GONKLNQPHVASIK-UHFFFAOYSA-N
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Description

2-(2-CHLORO-5-METHYLPHENOXY)-1-[4-(2-PYRIDYL)PIPERAZINO]-1-ETHANONE is a complex organic compound that features a chlorinated phenoxy group, a pyridyl-substituted piperazine, and an ethanone moiety

Scientific Research Applications

2-(2-CHLORO-5-METHYLPHENOXY)-1-[4-(2-PYRIDYL)PIPERAZINO]-1-ETHANONE has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific biological pathways is required.

    Industry: It finds applications in the development of new materials with specific properties, such as polymers and coatings.

Preparation Methods

The synthesis of 2-(2-CHLORO-5-METHYLPHENOXY)-1-[4-(2-PYRIDYL)PIPERAZINO]-1-ETHANONE typically involves multiple steps:

    Starting Materials: The synthesis begins with 2-chloro-5-methylphenol and 4-(2-pyridyl)piperazine.

    Reaction Conditions: The phenol is first converted to its corresponding phenoxide using a base such as sodium hydroxide. This phenoxide is then reacted with an appropriate alkylating agent to introduce the ethanone moiety.

    Coupling Reaction: The intermediate product is then coupled with 4-(2-pyridyl)piperazine under conditions that facilitate nucleophilic substitution, often using a catalyst or under reflux conditions.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Chemical Reactions Analysis

2-(2-CHLORO-5-METHYLPHENOXY)-1-[4-(2-PYRIDYL)PIPERAZINO]-1-ETHANONE undergoes various types of chemical reactions:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the ethanone moiety to an alcohol.

    Substitution: The chlorinated phenoxy group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

    Common Reagents and Conditions: Typical reagents include bases (e.g., sodium hydroxide), oxidizing agents (e.g., potassium permanganate), and reducing agents (e.g., hydrogen gas with palladium catalyst). Reaction conditions often involve refluxing in organic solvents like ethanol or dichloromethane.

Mechanism of Action

The mechanism of action of 2-(2-CHLORO-5-METHYLPHENOXY)-1-[4-(2-PYRIDYL)PIPERAZINO]-1-ETHANONE involves its interaction with molecular targets in biological systems:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: It can influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.

    Effects: The specific effects depend on the nature of the interaction with the molecular targets, which can result in inhibition or activation of specific biological processes.

Comparison with Similar Compounds

2-(2-CHLORO-5-METHYLPHENOXY)-1-[4-(2-PYRIDYL)PIPERAZINO]-1-ETHANONE can be compared with other similar compounds:

    Similar Compounds: Compounds such as 2-chloro-5-methylphenol, 4-(2-pyridyl)piperazine, and other phenoxy-substituted ethanones share structural similarities.

    Uniqueness: The presence of both the chlorinated phenoxy group and the pyridyl-substituted piperazine in a single molecule makes it unique, providing a combination of properties that are not found in simpler analogs.

    Comparison: Compared to similar compounds, it may exhibit enhanced biological activity or different chemical reactivity due to the combined effects of its functional groups.

Properties

IUPAC Name

2-(2-chloro-5-methylphenoxy)-1-(4-pyridin-2-ylpiperazin-1-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20ClN3O2/c1-14-5-6-15(19)16(12-14)24-13-18(23)22-10-8-21(9-11-22)17-4-2-3-7-20-17/h2-7,12H,8-11,13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GONKLNQPHVASIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)Cl)OCC(=O)N2CCN(CC2)C3=CC=CC=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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